molecular formula C8H7F2NO2 B6315754 3,4-Difluoro-2-methoxybenzamide CAS No. 1807182-96-2

3,4-Difluoro-2-methoxybenzamide

Cat. No.: B6315754
CAS No.: 1807182-96-2
M. Wt: 187.14 g/mol
InChI Key: ITMSLDKJBDSEMD-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an amide functional group

Preparation Methods

The synthesis of 3,4-Difluoro-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and 2-methoxybenzoic acid.

    Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3,4-difluoroaniline and the carboxylic acid group of 2-methoxybenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to maximize efficiency.

Chemical Reactions Analysis

3,4-Difluoro-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3,4-Difluoro-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its fluorinated structure can improve the binding affinity and selectivity of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

    Industry: In industrial applications, this compound is used in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site.

    Pathways Involved: The binding of this compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. This may involve the inhibition of signal transduction pathways or the modulation of gene expression.

Comparison with Similar Compounds

3,4-Difluoro-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 3,4-difluoroaniline, 2-methoxybenzoic acid, and 3,4-difluoro-2-methoxybenzoic acid share structural similarities with this compound.

    Uniqueness: The presence of both fluorine atoms and a methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its performance in various applications compared to its analogs.

Properties

IUPAC Name

3,4-difluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMSLDKJBDSEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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